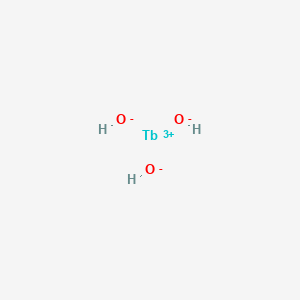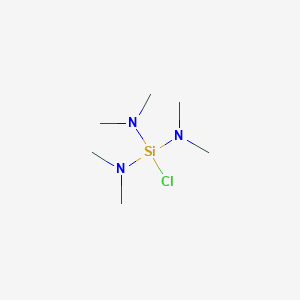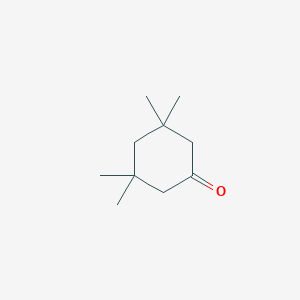
1-Chloro-7-fluoroisoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-fluoroisoquinoline is represented by the InChI code: 1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
The molecular weight of 1-Chloro-7-fluoroisoquinoline is 181.6 . It is a solid powder at room temperature .
Applications De Recherche Scientifique
Pharmaceutical Applications
1-Chloro-7-fluoroisoquinoline: is a compound that has garnered attention in pharmaceutical research due to its potential bioactivity. Fluorinated isoquinolines, which include this compound, are known for their unique characteristics such as biological activities . They are often used as key components in the synthesis of various pharmaceuticals, where the introduction of fluorine atoms can lead to unique bioactivities due to electrostatic and steric effects .
Materials Science
In the field of materials science, 1-Chloro-7-fluoroisoquinoline can play a role in the development of new materials with specific properties. The compound’s structure allows for the creation of light-emitting properties, which can be utilized in the development of organic light-emitting diodes (OLEDs) .
Agriculture
The agricultural sector can benefit from the use of 1-Chloro-7-fluoroisoquinoline in the synthesis of compounds with potential as pesticides or herbicides. The fluorine atom’s presence in heterocycles has been mainly expanded for pharmaceutical uses, but it also has implications in agricultural chemistry due to its bioactivity .
Organic Light-Emitting Diodes (OLEDs)
1-Chloro-7-fluoroisoquinoline: may contribute to the advancement of OLED technology. Fluorinated isoquinolines are investigated for their light-emitting properties, which are crucial for the development of efficient and durable OLEDs .
Supramolecular Chemistry
In supramolecular chemistry, 1-Chloro-7-fluoroisoquinoline can be utilized to create complex structures through non-covalent interactions. These structures have applications in sensors, medical imaging, and drug delivery systems .
Bioactivity Studies
Research into the bioactivity of 1-Chloro-7-fluoroisoquinoline includes exploring its potential as an enzyme inhibitor. The compound’s structure allows for interaction with biological molecules, which can be harnessed to study or inhibit specific enzymatic activities .
Catalysis
1-Chloro-7-fluoroisoquinoline: is also relevant in catalysis research. Its structure can be used to facilitate or inhibit certain chemical reactions, making it a valuable compound for developing new catalytic processes .
Enzyme Inhibition
The potential of 1-Chloro-7-fluoroisoquinoline in enzyme inhibition is of particular interest in medicinal chemistry. It could be used to design inhibitors that target specific enzymes, which is crucial for the development of new therapeutic drugs .
Safety and Hazards
1-Chloro-7-fluoroisoquinoline is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Propriétés
IUPAC Name |
1-chloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWWTFRSPUCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623859 | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-fluoroisoquinoline | |
CAS RN |
630422-89-8 | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-7-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)


![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)





![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)